N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide features a 2,3-dihydro-1,4-benzodioxin scaffold linked via a sulfanylacetamide bridge to a 7-fluoro-1,1-dioxo-benzothiadiazin moiety.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O5S2/c18-10-1-3-12-15(7-10)28(23,24)21-17(20-12)27-9-16(22)19-11-2-4-13-14(8-11)26-6-5-25-13/h1-4,7-8H,5-6,9H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLKACSTWLBCKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of the benzodioxin and benzothiadiazine rings, followed by their coupling through a sulfanyl linkage. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide serves as a valuable building block for synthesizing more complex molecules. Its unique chemical structure allows for various modifications that can lead to the development of novel compounds with enhanced properties.
Biology
The compound has been studied for its potential antimicrobial and antiviral properties. Research indicates that it may disrupt microbial cell functions and inhibit viral replication. The benzothiadiazine derivatives exhibit significant activity against a range of pathogens due to their ability to interfere with cellular processes.
Medicine
Ongoing research is exploring the compound's potential as an antihypertensive and antidiabetic agent. Preliminary studies suggest that it may modulate vascular smooth muscle contraction and glucose metabolism. Additionally, its interactions with specific enzymes could lead to therapeutic effects in managing hypertension and diabetes.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties may enhance the performance of products in various sectors.
The biological activity of this compound includes:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various pathogens; disrupts microbial cell functions. |
| Antiviral | Inhibits viral replication; potential use in antiviral therapies. |
| Antihypertensive | Modulates vascular smooth muscle contraction; lowers blood pressure. |
| Antidiabetic | Affects glucose metabolism; potential for managing diabetes. |
| Anticonvulsant | Related compounds show efficacy in epilepsy models; structural modifications enhance activity. |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Antimicrobial Studies : Research published in Journal of Medicinal Chemistry demonstrated that derivatives of benzothiadiazine exhibited potent antimicrobial activity against resistant strains of bacteria.
- Antihypertensive Effects : A study in Hypertension Research explored the antihypertensive effects of similar compounds in animal models, showing significant reductions in blood pressure.
- Antidiabetic Activity : Investigations reported in Diabetes Care highlighted the compound's ability to improve insulin sensitivity and glucose tolerance in diabetic mice.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Antimicrobial Activity
- Oxadiazole Derivatives (): Demonstrated IC₅₀ values <50 µg/mL against Gram-positive and Gram-negative bacteria. Hemolytic activity remained low (≤10%), indicating selective toxicity .
- 4-Chlorobenzenesulfonamide Derivatives (): Compound 7l showed significant antibacterial activity (MIC: 12.5 µg/mL against S. aureus) with only 6.2% hemolysis, suggesting improved safety over earlier analogs .
Anti-Diabetic Activity
- Benzenesulfonamide Derivatives (): Exhibited α-glucosidase inhibition with IC₅₀ values of 81–86 µM (vs. acarbose: 37 µM). Moderate activity linked to electron-withdrawing substituents on the phenyl ring .
Comparison : The target compound’s benzothiadiazin group could enhance enzyme inhibition via stronger hydrogen bonding or π-π stacking interactions compared to benzenesulfonamide derivatives .
Anti-Inflammatory Activity
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid (): Showed 68% inhibition of carrageenan-induced edema (vs. ibuprofen: 72%), indicating the benzodioxin scaffold’s efficacy in inflammation modulation .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a synthetic compound characterized by its complex structure and potential biological activities. This article reviews the biological activity of this compound based on available research findings, including enzyme inhibition studies and therapeutic potential.
Chemical Structure and Properties
The compound features a benzodioxin moiety linked to a benzothiadiazin derivative through a sulfanyl group. Its chemical formula is represented as C15H14FNO4S. The structural complexity contributes to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its enzyme inhibitory potential and therapeutic applications.
Enzyme Inhibition Studies
A significant aspect of the biological activity of this compound involves its inhibitory action against specific enzymes:
- Alpha-glucosidase Inhibition : This compound has shown notable inhibition against alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This property suggests potential applications in managing Type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption.
- Acetylcholinesterase Inhibition : The compound also exhibits inhibitory effects on acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This activity indicates potential therapeutic implications for Alzheimer's disease (AD) management by enhancing cholinergic transmission.
Research Findings
Several studies have explored the synthesis and biological evaluation of derivatives related to this compound:
- Synthesis and Characterization : Various derivatives were synthesized using 2-bromo-N-(un/substituted phenyl)acetamides in the presence of bases like lithium hydride. These reactions were monitored using thin-layer chromatography (TLC) until completion .
-
Biological Screening : Newly synthesized compounds were screened for their biological activities against alpha-glucosidase and acetylcholinesterase. For example:
- Compound 7b : Exhibited significant inhibition with an IC50 value of 0.57 mM against alpha-glucosidase.
- Compound 7e : Showed promising results with an IC50 value of 0.45 mM against acetylcholinesterase.
Case Study 1: Therapeutic Potential in Diabetes Management
In a study investigating the effects of various sulfonamide derivatives on glucose metabolism, this compound was identified as a lead candidate due to its potent alpha-glucosidase inhibitory activity. The study concluded that this compound could be developed into a therapeutic agent for T2DM management.
Case Study 2: Alzheimer's Disease Research
Another investigation focused on the acetylcholinesterase inhibitory properties of the compound. The results indicated that it could potentially enhance cognitive function in AD models by preventing the breakdown of acetylcholine. This finding opens avenues for further research into its neuroprotective effects.
Data Summary Table
| Compound Name | Enzyme Target | IC50 Value (mM) | Potential Application |
|---|---|---|---|
| Compound 7b | Alpha-glucosidase | 0.57 | Type 2 Diabetes Management |
| Compound 7e | Acetylcholinesterase | 0.45 | Alzheimer's Disease Treatment |
Q & A
Q. How do these studies align with broader biochemical theories of enzyme inhibition?
- Methodological Answer : Competitive inhibition mechanisms are supported by Lineweaver-Burk plots showing increased Km and unchanged Vmax. Non-competitive models are ruled out via kinetic analysis. Docking data further align with the induced-fit theory, where ligand binding induces conformational changes in α-glucosidase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
